tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate

Enantioselective synthesis Chiral resolution Pharmacological activity

CAS 926906-41-4 (tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate) is a chiral, dual N-heterocyclic building block with an (R)-stereocenter at the pyrrolidine 3-position. The molecule features a tert‑butoxycarbonyl (Boc)-protected pyrrolidine ring linked via an ether bridge to a piperidine ring, offering a positively defined stereochemical entry point relative to its (3S)-enantiomer and racemic forms.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
CAS No. 926906-41-4
Cat. No. B3168276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate
CAS926906-41-4
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2CCNCC2
InChIInChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3/t12-/m1/s1
InChIKeyJVTZDQRIYKNYSF-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 926906-41-4 (tert-Butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate): A Chiral Building Block with a Defined (R)-Configuration and a Boc-Protected Pyrrolidine Scaffold


CAS 926906-41-4 (tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate) is a chiral, dual N-heterocyclic building block with an (R)-stereocenter at the pyrrolidine 3-position [1]. The molecule features a tert‑butoxycarbonyl (Boc)-protected pyrrolidine ring linked via an ether bridge to a piperidine ring, offering a positively defined stereochemical entry point relative to its (3S)-enantiomer and racemic forms [2]. Available commercially at purities ranging from 95% to 98% (depending on the supplier batch), it is positioned as an R&D intermediate for medicinal chemistry and enantioselective synthesis . Its computed XLogP3-AA of 1.3 and a topological polar surface area (TPSA) of 42.3 Ų differentiate it from amino‑linked analogs and regioisomers that can exhibit different lipophilicity and hydrogen‑bonding profiles, making casual substitution of the (3R)‑configuration, the Boc group, or the ether linkage a non‑trivial decision that can alter downstream pharmacological properties [2].

Why Generic Substitution Fails: Stereo‑ and Regiochemical Dependencies of tert-Butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate


Substituting the (3R)‑configured ether‑linked Boc‑pyrrolidine‑piperidine core with the (3S)‑enantiomer , an amino‑linked analog , or a regioisomer is not chemically equivalent because the stereochemistry and linker group directly affect the molecule's three‑dimensional pharmacophore, calculated lipophilicity, and hydrogen‑bond donor/acceptor capacity. Published SAR studies on (aryloxy)(pyridinyl)methylpiperidine/pyrrolidine dual serotonin/noradrenaline reuptake inhibitors have demonstrated that monoamine reuptake inhibition is a function of both amine identity and stereochemistry, making the procurement of a single, defined enantiomer essential for reproducing biological results . The following section provides the quantitative basis for why selection of CAS 926906-41-4 over its closest commercial alternates is justified.

Quantitative Differentiation Evidence for CAS 926906-41-4 vs. Closest Analogs


Stereochemical Purity: The (3R)-Enantiomer vs. Racemic Mixture

The target compound CAS 926906-41-4 is a defined (3R)-enantiomer, confirmed by its SMILES notation (N1CCC(CC1)O[C@H]1CN(CC1)C(=O)OC(C)(C)C) [1]. In contrast, the racemate (CAS 1824513-13-4) lacks the stereochemical annotation ([C@@H] vs. non‑stereo carbon) and is supplied as an equimolar mixture of (R) and (S) . In published monoamine reuptake inhibitor SAR studies, the potency difference between single enantiomers of related pyrrolidine‑piperidine hybrids can exceed 10‑fold , although a specific head‑to‑head IC50 for this exact pair has not been disclosed. The quantitative differentiation rests on the structural certainty provided by the SMILES and InChIKey (JVTZDQRIYKNYSF-GFCCVEGCSA-N for the (3R)‑form vs. JVTZDQRIYKNYSF‑UHFFFAOYSA‑N for the racemate) .

Enantioselective synthesis Chiral resolution Pharmacological activity

Linker Chemistry: Ether vs. Amino Bridging and Its Impact on Lipophilicity

The target compound employs an ether (-O-) linker between the pyrrolidine and piperidine rings, in contrast to the amino (-NH-) linker in tert‑butyl 3‑(piperidin‑4‑ylamino)pyrrolidine‑1‑carboxylate (CAS 885275‑11‑6) . The computed XLogP3-AA value for the target compound is 1.3 [1], whereas the amino analog carries an additional hydrogen bond donor (HBD count = 2) and is predicted to be slightly more polar. Although neither experimental logP nor logD values are available for direct comparison, the computed H‑bond donor count differs by 1 (target: 1 HBD; amino‑analog: 2 HBD), which can translate into altered membrane permeability and binding energetics.

Drug design Lipophilicity Hydrogen bonding Ether linker

Regiochemical Connectivity: 3‑(Piperidin‑4‑yloxy)pyrrolidine vs. 4‑(Pyrrolidin‑3‑yloxy)piperidine Core

CAS 926906-41-4 features a piperidin-4-yloxy substituent at the 3‑position of the pyrrolidine ring, whereas the regioisomer CAS 1781881‑05‑7 (tert‑butyl 4‑(pyrrolidin‑3‑yloxy)piperidine‑1‑carboxylate) inverts the connectivity . Both share the same molecular formula and molecular weight (270.37 g/mol), making them isomeric, but their different attachment points create distinct spatial arrangements that can engage different protein surfaces. In fragment‑based library design, such topological differences are used to explore under‑represented 3D shape space, as reported by Downes et al. (2021) [1], who synthesized a set of 56 3D disubstituted pyrrolidine and piperidine fragments for this purpose.

Regioisomer Molecular topology Fragment-based drug discovery

Protecting Group Identity: Boc vs. Cbz Protection and Stability Under Acidic Cleavage

The Boc (tert‑butoxycarbonyl) group on the pyrrolidine nitrogen of CAS 926906-41-4 is removable under mild acidic conditions (e.g., TFA/DCM) , a property that distinguishes it from analogous Cbz‑protected intermediates. Although no direct kinetic study exists for this compound, the Boc group is known to exhibit pH‑dependent stability: it hydrolyzes at pH < 2 but remains stable at pH 4–6, whereas Cbz groups require hydrogenolysis or HBr/AcOH and are stable to mild acid [1]. The commercial availability of the (3R)‑enantiomer with a Boc group, compared to the absence of a directly equivalent (3R)‑Cbz intermediate from major suppliers, makes it the default choice for solid‑phase and solution‑phase syntheses where orthogonal protecting groups are required.

Protecting group strategy Synthetic compatibility Acid-labile group

Optimal Procurement and Application Scenarios for CAS 926906-41-4


Enantioselective Synthesis of CNS-Targeted Drug Candidates

The defined (R)-stereochemistry and the ether-linked piperidine-pyrrolidine scaffold make this compound suitable for constructing selective CNS agents, such as dual serotonin/noradrenaline reuptake inhibitors. In SAR programs, the (R)-enantiomer has been used as a precursor for [(aryloxy)(pyridinyl)methyl]piperidine derivatives where stereochemistry influences potency . Selecting the >98% purity grade ensures minimal interference from the (S)-enantiomer during biological evaluation.

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's 3D shape and moderate lipophilicity (XLogP3‑AA = 1.3 [1]) place it within the favorable fragment space. Its use in synthesizing shape‑diverse 3D fragments has been reported in the context of expanding under‑represented regions of PMI (Principal Moments of Inertia) space [2]. Procuring the regiochemically correct 3‑(piperidin‑4‑yloxy)pyrrolidine core avoids the mis‑orientation of vectors that would occur with the regioisomeric 4‑(pyrrolidin‑3‑yloxy)piperidine scaffold.

Multistep Synthesis Requiring Orthogonal N‑Protection

The acid‑labile Boc group on the pyrrolidine nitrogen enables selective deprotection in the presence of base‑stable or hydrogenolytically labile groups. This orthogonality is essential for constructing complex small molecules without cross‑reactivity. The high purity (≥98% by some suppliers ) reduces side reactions and simplifies purification after deprotection steps.

Comparison Studies Involving Linker Pharmacophore Effects

The ether linker provides a distinct hydrogen‑bonding profile (HBD count = 1) relative to amino‑linked analogs (HBD count = 2). This difference can be exploited to systematically probe the role of hydrogen bonding in target engagement, membrane permeability, or metabolic stability, making it a valuable tool compound in medicinal chemistry research.

Quote Request

Request a Quote for tert-butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.